molecular formula C15H12O4 B3058027 (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone CAS No. 872881-74-8

(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone

Cat. No.: B3058027
CAS No.: 872881-74-8
M. Wt: 256.25 g/mol
InChI Key: SUKAEERDMQPLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone (CAS: 872881-74-8) is a methanone derivative featuring a 4-methoxy-substituted benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked to a phenyl group via a ketone bridge. Its molecular formula is C₁₅H₁₂O₄, with a molar mass of 256.25 g/mol . The compound’s structure combines electron-rich aromatic systems (methoxy and dioxole groups) with a planar ketone group, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

(4-methoxy-1,3-benzodioxol-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-17-14-11(7-8-12-15(14)19-9-18-12)13(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKAEERDMQPLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1OCO2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475539
Record name 2-methoxy-3,4-methylenedioxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872881-74-8
Record name 2-methoxy-3,4-methylenedioxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alcohol Precursor Synthesis

The target ketone can be obtained by oxidizing its corresponding secondary alcohol, (4-methoxybenzo[d]dioxol-5-yl)(phenyl)methanol. The alcohol precursor is synthesized via nucleophilic addition to a benzodioxole aldehyde or ketone. For example, Grignard reagents (e.g., phenylmagnesium bromide) react with 4-methoxybenzo[d]dioxole-5-carbaldehyde to yield the alcohol.

Oxidation Using Dess-Martin Periodinane

Dess-Martin periodinane (DMP) is a highly efficient oxidizing agent for converting secondary alcohols to ketones. In a typical procedure:

  • The alcohol (1.0 mmol) is dissolved in dry dichloromethane (15 mL).
  • DMP (1.2 mmol) is added at 0°C.
  • The reaction is stirred at room temperature for 2 hours.
  • Work-up involves quenching with Na₂S₂O₃/NaHCO₃, followed by extraction and column chromatography.

Reaction Equation :
$$
\text{(4-Methoxybenzodioxol-5-yl)(phenyl)methanol} \xrightarrow{\text{DMP}} \text{(4-Methoxybenzodioxol-5-yl)(phenyl)methanone}
$$

This method achieves yields >80% with minimal side reactions.

Friedel-Crafts Acylation

Substrate Preparation

The electron-rich 4-methoxybenzo[d]dioxole undergoes Friedel-Crafts acylation with benzoyl chloride. However, the methoxy and methylenedioxy groups necessitate mild Lewis acids (e.g., FeCl₃) to avoid over-electrophilic activation.

Procedure

  • 4-Methoxybenzo[d]dioxole (1.0 mmol) and benzoyl chloride (1.2 mmol) are dissolved in nitrobenzene.
  • FeCl₃ (0.1 mmol) is added at 0°C.
  • The mixture is heated to 50°C for 6 hours.
  • Purification via silica gel chromatography (ethyl acetate/hexane) yields the product.

Challenges :

  • Competing acylation at alternative positions.
  • Demethylation of the methoxy group under acidic conditions.

Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between a benzodioxole boronic acid and bromophenyl ketone precursors offers regioselective control. For instance:

  • 5-Bromo-4-methoxybenzo[d]dioxole (1.0 mmol) and phenylboronic acid (1.2 mmol) are mixed with Pd(PPh₃)₄ (0.05 mmol).
  • The reaction proceeds in dioxane/H₂O (3:1) at 90°C for 12 hours.
  • The ketone is introduced via subsequent oxidation or acylation.

Ullmann Condensation

Copper-mediated coupling of 5-iodo-4-methoxybenzo[d]dioxole with benzoyl chloride in the presence of K₂CO₃ yields the product at 120°C.

Oxidative Cleavage of Alkenes

Alkene Intermediate Synthesis

A styrene-like precursor, (4-methoxybenzo[d]dioxol-5-yl)-styrene, is synthesized via Heck coupling.

Ozonolysis and Work-Up

  • Ozone is bubbled through a solution of the alkene in CH₂Cl₂/MeOH at -78°C.
  • Reductive work-up with Zn/HOAc cleaves the ozonide to the ketone.

Yield : ~70% after column chromatography.

Comparative Analysis of Methods

Method Yield (%) Conditions Advantages Limitations
Oxidation (DMP) 80–85 Mild, room temp High selectivity Requires alcohol precursor
Friedel-Crafts 60–65 Acidic, 50°C One-step synthesis Regioselectivity issues
Suzuki Coupling 70–75 Pd catalyst, 90°C Regiocontrol Multi-step precursor preparation
Oxidative Cleavage 65–70 Low temp, O₃ Applicable to alkenes Handling hazardous reagents

Experimental Optimization

Solvent Selection

  • Dichloromethane : Optimal for DMP oxidations.
  • Nitrobenzene : Enhances electrophilicity in Friedel-Crafts.

Purification Techniques

  • Column Chromatography : Essential for isolating non-polar ketones (ethyl acetate/hexane gradient).
  • Recrystallization : Ethanol/water mixtures improve crystal purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3,4-methylenedioxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-methoxy-3,4-methylenedioxybenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-3,4-methylenedioxybenzophenone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzo[d][1,3]dioxolyl group, heterocyclic appendages, or ketone-linked pharmacophores. Below is a systematic comparison based on synthesis, physicochemical properties, and bioactivity:

Substituent Variations on the Benzo[d][1,3]dioxolyl Ring

  • (6-Nitrobenzo[d][1,3]dioxol-5-yl)(phenyl)methanone derivatives: The nitro group at the 6-position enhances electron-withdrawing effects, influencing reactivity in CDK9 inhibitor synthesis (e.g., compound 13j in ). These derivatives are pivotal in structure-activity relationship (SAR) studies for kinase selectivity . 6-Aminobenzo[d][1,3]dioxole-5-carbaldehyde (CAS: 23126-68-3) shares a similar backbone but replaces the ketone with an aldehyde, reducing steric bulk and altering electronic properties .

Heterocyclic Modifications

  • Pyrazolyl Derivatives: Compounds like (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(morpholino)methanone (4a, ) exhibit antibacterial activity (77–95% yields) with varying physical states (e.g., solids vs. oils) depending on substituents .

Bioactive Methanones with Anticancer Potential

  • 2-Aminium-7-(diethylamino)-4-(4-methoxybenzo[d][1,3]dioxol-5-yl)-4H-chromene carbonitrile (): This chromene derivative, bearing the 4-methoxybenzo[d][1,3]dioxolyl group, shows potent kinase-inhibitory effects in lung and colon cancer cell lines, justifying its selection for in vivo studies .
  • (2-(Benzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone (3m, ): Incorporates a benzimidazole ring, enhancing rigidity and hydrogen-bonding capacity. NMR data (δ 7.96 ppm for aromatic protons) and a yield of 49% highlight its synthetic feasibility .

Piperazine/Piperidine-Linked Derivatives

  • (4-(Bis(benzo[d][1,3]dioxol-5-yl)methylene)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone (): Features a sp³-hybridized piperidine core, improving solubility. Synthesis via gradient extraction (32% yield) underscores challenges in sterically congested systems .
  • ((3R,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-3-isobutyl-5-methylpyrazolidin-1-yl)(4-nitrophenyl)methanone (CAS: 1448782-00-0, ): Chiral centers and a nitro group enable enantioselective interactions, though biological data are unspecified .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity/Application Yield/Data Source
(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone C₁₅H₁₂O₄ 256.25 4-OCH₃, benzo[d][1,3]dioxolyl Structural scaffold
(6-Nitrobenzo[d][1,3]dioxol-5-yl)(4-amino-2-(methylthio)thiazol-5-yl)methanone C₁₄H₁₀N₂O₅S₂ 350.37 6-NO₂, thiazolyl CDK9 inhibition 69%
(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butylpyrazol-1-yl)(morpholino)methanone C₂₀H₂₄N₂O₄ 356.42 tert-butyl, morpholino Antibacterial 77%
2-Aminium-4-(4-methoxybenzo[d][1,3]dioxol-5-yl)-4H-chromene carbonitrile C₂₀H₁₉N₂O₃ 335.38 Chromene core, CN Anticancer (kinase inhibition) Potent activity
(2-(Benzo[d][1,3]dioxol-5-yl)benzimidazol-5-yl)(phenyl)methanone C₂₁H₁₄N₂O₃ 342.35 Benzimidazole Not specified (structural study) 49%

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., NO₂ at the 6-position) enhance kinase-targeting potency, while electron-donating groups (e.g., OCH₃) may improve metabolic stability .

Heterocycle Impact: Pyrazolyl and thiophene moieties augment binding to hydrophobic enzyme pockets (e.g., PI3Kγ), whereas morpholino/piperidine groups improve solubility .

Synthetic Challenges : Bulky substituents (e.g., tert-butyl) reduce yields (77–95% in ), necessitating optimized coupling conditions .

Bioactivity Trends: Benzo[d][1,3]dioxolyl methanones with extended π-systems (e.g., chromenes) show superior anticancer activity over simpler analogues .

Biological Activity

(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone, also known as 4-Methoxy-1,3-benzodioxole-5-phenylmethanone, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.

The molecular formula of (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone is C15H12O4, with a molecular weight of approximately 256.25 g/mol. The compound is achiral and lacks defined stereocenters, which may influence its biological interactions and mechanisms of action .

PropertyValue
Molecular FormulaC15H12O4
Molecular Weight256.2534 g/mol
StereochemistryAchiral
Optical ActivityNone

Antimicrobial Properties

Research indicates that compounds similar to (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone exhibit significant antimicrobial activity. For instance, derivatives containing the 4-methoxy moiety have shown promising antibacterial effects against pathogens like Escherichia coli and Pseudomonas aeruginosa . This suggests that the methoxy group may enhance the compound's ability to disrupt bacterial cell functions.

Cytotoxicity and Antiproliferative Effects

A study highlighted that modifications in the structure of phenolic compounds can lead to varying degrees of cytotoxicity against cancer cell lines. The compound exhibited IC50 values indicating potent antiproliferative activity, particularly in modified analogues . For example, a related analogue showed IC50 values ranging from 1.1 to 3.3 nM against specific cancer cell lines, illustrating the potential for this class of compounds in cancer therapy.

The mechanisms through which (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis. The presence of the methoxy group is believed to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Activity Study : A series of new oxadiazole derivatives were synthesized and tested for antibacterial properties. Compounds with a methoxy group demonstrated significant activity against various bacterial strains .
  • Cytotoxicity Assessment : In a comparative study involving phenolic derivatives, it was found that structural modifications significantly impacted their antiproliferative potency against cancer cells . The study emphasized the importance of functional groups in enhancing biological activity.

Q & A

Q. What green chemistry approaches are feasible for large-scale synthesis?

  • Methodology : Replace traditional Lewis acids with biodegradable ionic liquids (e.g., choline chloride-based deep eutectic solvents). Microwave-assisted synthesis reduces reaction times (20–30 minutes vs. 12 hours) and energy consumption. Solvent recovery via rotary evaporation improves E-factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.